2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13174244 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Synthesis Techniques
X-ray Crystallography : The compound has been analyzed using X-ray diffraction techniques to understand its crystal structure, exhibiting significant deviation from planarity in the pyran ring, adopting a boat conformation. This structural information is crucial for understanding the compound's properties and potential applications (Sharma et al., 2015).
Electrocatalytic Assembly : A study on the electrocatalytic multicomponent assembly of related derivatives demonstrates an efficient approach to synthesize these compounds. This method highlights the potential for scalable and environmentally friendly production processes (Vafajoo et al., 2014).
Synthesis of Derivatives : Various derivatives of the compound have been synthesized, providing insights into its versatility and potential for modification. This can lead to the development of new materials or drugs (Mohammed et al., 2015).
Potential Applications
Non-linear Optical (NLO) Properties : A study reveals the compound's potential in non-linear optical applications due to its interesting π-bonded skeleton and electronic structure. This suggests its use in photonics and optoelectronics (Arif et al., 2022).
Organocatalytic Reactions : The compound has been used in organocatalyzed syntheses, indicating its role as a precursor or reactant in creating new chemical entities. This is essential for developing novel synthetic pathways in organic chemistry (Ding & Zhao, 2010).
Green Synthesis Applications : The compound has been synthesized using green chemistry principles, emphasizing its potential in sustainable chemical processes. This approach aligns with the growing need for environmentally friendly manufacturing methods (Eshlaghi et al., 2014).
Properties
IUPAC Name |
2-amino-4-cyclohexyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-10-13-15(11-6-2-1-3-7-11)16-17(24-18(13)21)12-8-4-5-9-14(12)23-19(16)22/h4-5,8-9,11,15H,1-3,6-7,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYHZOKXQWYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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